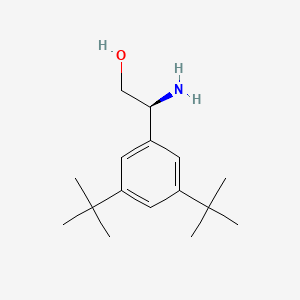

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. Its structure consists of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.

Reductive Amination: The aldehyde group of 3,5-di-tert-butylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the desired enantiomer.

Biocatalysis: Employing enzymes or microorganisms that can selectively produce the (S)-enantiomer from suitable precursors.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Amides, carbamates, or other substituted derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol: The enantiomer of the (S)-form, with similar but distinct biological activities.

2-Amino-2-(3,5-di-tert-butylphenyl)propanol: A structurally related compound with a different substitution pattern on the ethyl chain.

2-Amino-2-(3,5-di-tert-butylphenyl)acetic acid: Another related compound with a carboxyl group instead of a hydroxyl group.

Uniqueness

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl substituents also provide steric hindrance, influencing its interactions with other molecules and its overall stability.

Actividad Biológica

(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a chiral amino alcohol structure with two tert-butyl groups on the phenyl ring. The presence of these bulky groups enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of this compound has been attributed to its ability to interact with various molecular targets. It has been studied for its antioxidant properties, anti-inflammatory effects, and potential as a modulator for cystic fibrosis transmembrane conductance regulator (CFTR) activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has shown the ability to scavenge free radicals effectively. For instance, it demonstrated a notable reduction in DPPH radical levels, indicating strong electron-donating capabilities that contribute to its antioxidant effects .

2. Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory properties of this compound through carrageenan-induced paw edema models. Results showed a substantial decrease in edema levels, suggesting that this compound may inhibit pro-inflammatory mediators .

3. Modulation of CFTR Activity

This compound has been identified as a potentiator of CFTR activity. In experiments involving human bronchial epithelial cells expressing the F508del-CFTR mutation, the compound enhanced chloride secretion significantly, indicating its potential therapeutic role in cystic fibrosis .

Table 1: Summary of Biological Activities

Case Study: Antioxidant and Anti-inflammatory Evaluation

In a study evaluating several compounds for their antioxidant and anti-inflammatory properties, this compound was compared with standard antioxidants like Trolox. It exhibited superior activity in reducing lipid peroxidation and showed a dual mechanism by which it could donate hydrogen atoms effectively . These findings suggest its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3,5-ditert-butylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODKSIZLEOJZHJ-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)[C@@H](CO)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.